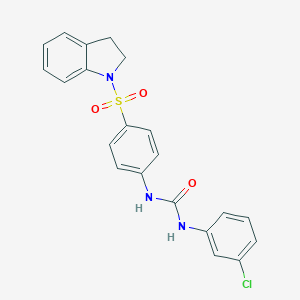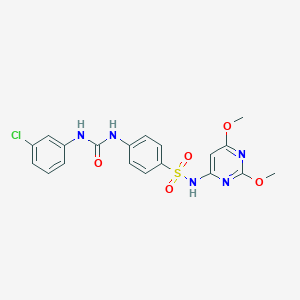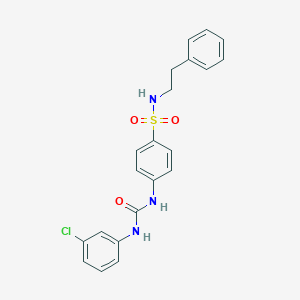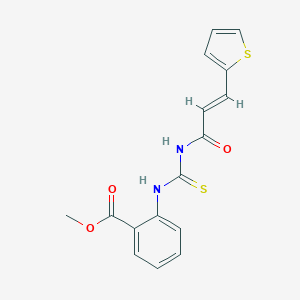
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea, also known as SU9516, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by Pfizer in the early 2000s and has since been studied extensively for its potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves the inhibition of kinases, which leads to the disruption of various cellular processes. For example, the inhibition of CDKs by 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea can result in cell cycle arrest and apoptosis, while the inhibition of VEGFR2 can impair angiogenesis.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to improve cardiac function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is its specificity for kinases, which allows for the selective inhibition of specific cellular processes. However, one limitation of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the use of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea in scientific research. For example, it could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance. It could also be further studied for its potential in treating other diseases, such as neurodegenerative disorders. Additionally, the development of more selective and less toxic analogs of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea could expand its potential applications in research.
Méthodes De Synthèse
The synthesis of 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea involves several steps, including the reaction of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride to form 3-chloro-4-nitrobenzenesulfonamide, which is then reduced to 3-chloro-4-aminobenzenesulfonamide. The latter is then reacted with indole-1-carboxaldehyde to form the corresponding indole derivative, which is subsequently treated with phosgene and ammonia to yield 1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea has been extensively studied for its potential in treating cancer, cardiovascular diseases, and other conditions. It has been shown to inhibit the activity of several kinases, including CDKs, GSK3β, and VEGFR2, which are involved in various cellular processes such as cell cycle regulation, apoptosis, and angiogenesis.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-5-3-6-18(14-16)24-21(26)23-17-8-10-19(11-9-17)29(27,28)25-13-12-15-4-1-2-7-20(15)25/h1-11,14H,12-13H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKNFIIYAVSHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(4-(indolin-1-ylsulfonyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)

![N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-3-phenylpropanamide](/img/structure/B468439.png)
![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)



![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)


![(2E)-4-({4-[methyl(phenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B468748.png)
![2-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B468813.png)